
(1-Methylbutyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylbutyl)cyclopentane is a member of the class of cyclopentanes that is cyclopentane substituted by a 1-methylbutyl group. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Thermal Chemistry and Surface Interactions
The thermal chemistry of related cyclopentane compounds, like 1-methyl-1-cyclopentene and methylene cyclopentane, has been explored on Pt(111) surfaces. These studies reveal isomerization processes and dehydrogenation to form methylcyclopentadiene species, contributing to the understanding of surface-mediated reactions relevant to catalysis and material science (Morales & Zaera, 2006).
H₂ Storage Material
Research into compounds like 3-methyl-1,2-BN-cyclopentane, which shares structural similarities with (1-Methylbutyl)cyclopentane, has highlighted their potential as H₂ storage materials. These findings are crucial for developing new materials for energy storage, with implications for renewable energy technologies (Luo et al., 2013).
Biohydroxylation Using Chiral Auxiliaries
The biohydroxylation of cyclopentane derivatives, employing chiral auxiliaries, demonstrates the utility of cyclopentane-based compounds in synthetic organic chemistry, especially in introducing chirality into pharmaceutical intermediates (Raadt et al., 2000).
Polymer Science
In polymer science, cyclopentane derivatives have been incorporated into copolymers, such as ethylene-1,2-cyclopentane random copolymers, to study the impact of cyclic units on polymer properties. This research is vital for designing new polymeric materials with tailored features for specific applications (Pragliola et al., 2013).
Eigenschaften
Produktname |
(1-Methylbutyl)cyclopentane |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
pentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZXIYMCGSSPHRBV-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1CCCC1 |
Kanonische SMILES |
CCCC(C)C1CCCC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





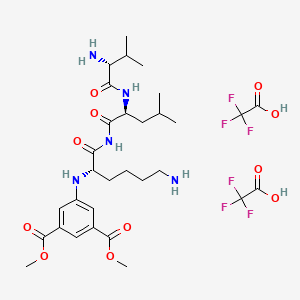
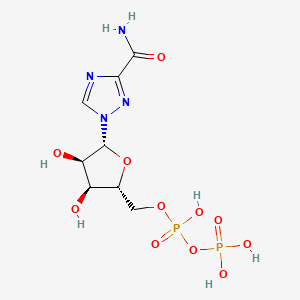
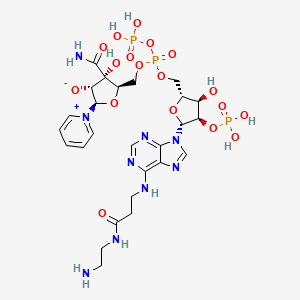
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
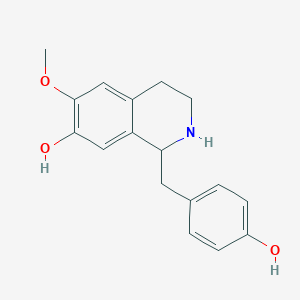
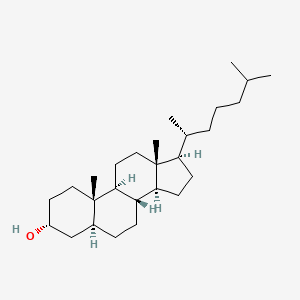

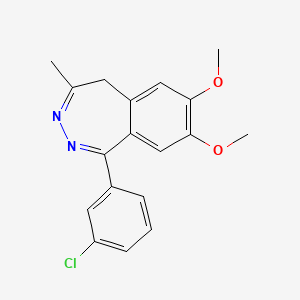
![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)
